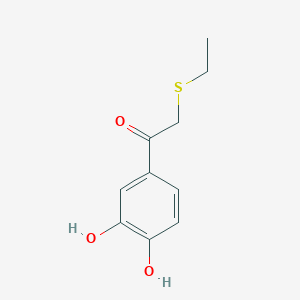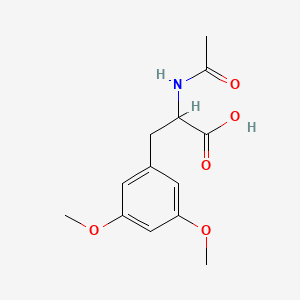
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a bromocyclohexyl group connected via an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated to form 2-bromocyclohexane using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-Bromocyclohexyl Methanol: 2-Bromocyclohexane is then reacted with formaldehyde in the presence of a base to form 2-bromocyclohexyl methanol.
Etherification: The final step involves the reaction of 2-bromocyclohexyl methanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 1-(((2-Hydroxycyclohexyl)oxy)methyl)-2-fluorobenzene, 1-(((2-Cyanocyclohexyl)oxy)methyl)-2-fluorobenzene, or 1-(((2-Aminocyclohexyl)oxy)methyl)-2-fluorobenzene.
Oxidation: Formation of 1-(((2-Oxocyclohexyl)oxy)methyl)-2-fluorobenzene or 1-(((2-Carboxycyclohexyl)oxy)methyl)-2-fluorobenzene.
Reduction: Formation of 1-(((Cyclohexyloxy)methyl)-2-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-4-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
Uniqueness: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H16BrFO |
|---|---|
Molekulargewicht |
287.17 g/mol |
IUPAC-Name |
1-[(2-bromocyclohexyl)oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
InChI-Schlüssel |
OWJDMPYALSDQST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
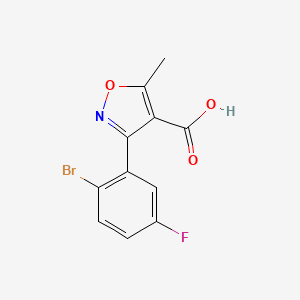
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
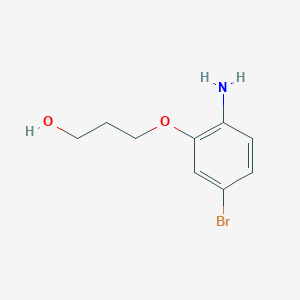
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
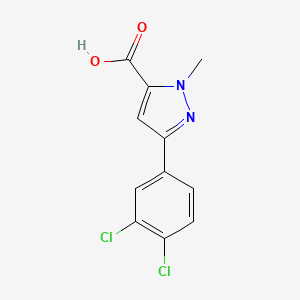
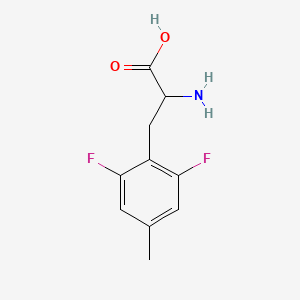
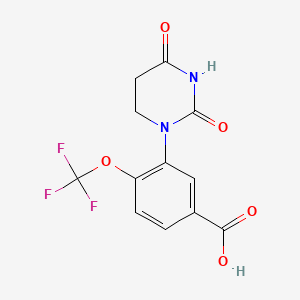
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
